![molecular formula C13H8ClFO B1600686 (4-Chlorophenyl)(3-fluorophenyl)methanone CAS No. 46698-36-6](/img/structure/B1600686.png)
(4-Chlorophenyl)(3-fluorophenyl)methanone
Overview
Description
“(4-Chlorophenyl)(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C13H8ClFO . It is a solid substance and its average mass is 234.653 Da .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(3-fluorophenyl)methanone” consists of 13 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The exact structure can be viewed using specialized software .
Physical And Chemical Properties Analysis
“(4-Chlorophenyl)(3-fluorophenyl)methanone” is a solid substance . Its molecular weight is 234.653 Da . More specific physical and chemical properties are not available in the current literature.
Scientific Research Applications
Synthesis and Reactivity
- Synthesis and Reactive Properties : A study by Pouzet et al. (1998) describes the synthesis of a derivative of (4-Chlorophenyl)(3-fluorophenyl)methanone and investigates its reactivity with sulfur- and oxygen-containing nucleophiles. This research is significant in the field of synthetic chemistry, providing insights into the functionalization of acyl-benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Antifungal and Antimicrobial Activities
- Antifungal Activity : Lv et al. (2013) synthesized novel derivatives of (4-Chlorophenyl)(3-fluorophenyl)methanone and found them to have promising antifungal activities. This study contributes to the development of new antifungal agents (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
- Antimicrobial Properties : A 2021 study by Sivakumar et al. examined the antimicrobial activity of a specific compound related to (4-Chlorophenyl)(3-fluorophenyl)methanone, highlighting its potential in combating bacterial and fungal infections (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Material Science and Physical Properties
- Dynamics and Polarity Studies : Research by Saiz et al. (1996) focused on the effects of chlorine atom positioning on the dynamics, polarity, and thermal properties of derivatives of (4-Chlorophenyl)(3-fluorophenyl)methanone. Such studies are crucial in understanding the physical and chemical properties of these compounds (Saiz, Álvarez, Riande, Pinto, & Salom, 1996).
Pharmacology and Drug Development
- Neuroprotective Activities : Zhong et al. (2020) synthesized derivatives of (4-Chlorophenyl)(3-fluorophenyl)methanone and evaluated their neuroprotective activities. This research is relevant for the development of new neuroprotective agents for diseases like stroke and neurodegenerative disorders (Zhong, Gao, Xu, Qi, & Wu, 2020).
properties
IUPAC Name |
(4-chlorophenyl)-(3-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFXBQVRZOTUNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550316 | |
Record name | (4-Chlorophenyl)(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-fluorophenyl)methanone | |
CAS RN |
46698-36-6 | |
Record name | (4-Chlorophenyl)(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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